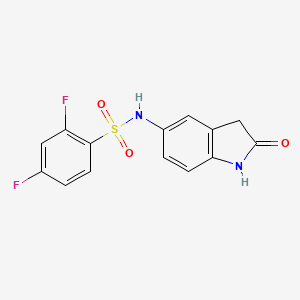
3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Méthodes De Préparation
The synthesis of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable precursor reacts with a chlorinating agent under controlled conditions.
Acetamido Group Addition: The acetamido group is added via an acylation reaction, where the benzofuran derivative reacts with an acylating agent in the presence of a catalyst.
Analyse Des Réactions Chimiques
3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Applications De Recherche Scientifique
3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound exhibits significant biological activities, including anti-tumor and antibacterial properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic uses, particularly in the treatment of cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Pathways: It interferes with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide: This compound is similar in structure but contains a thioacetamido group instead of an acetamido group.
Benzofuran Glycinamide-Based Chemosensors: These compounds are used for detecting specific ions and have different functional groups attached to the benzofuran ring.
Propriétés
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXKWELTNQXUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
![5-ethyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)

![Ethyl 1-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2642659.png)
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2642662.png)
![methyl 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2642663.png)



![7-((2E)-3-phenylprop-2-enyl)-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trihyd ro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2642669.png)
![N-[(3,4-dichlorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2642671.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide](/img/structure/B2642675.png)
